

An In-Depth Technical Guide to the Thermochemical Data of Trimethylphosphine sulfide

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Compound of Interest

Compound Name: Trimethylphosphine sulfide

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For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemistry and drug development, a profound understanding of the energetic properties of molecules is paramount. **Trimethylphosphine sulfide** ($(\text{CH}_3)_3\text{PS}$), a key organophosphorus compound, serves as a versatile building block and ligand in a multitude of synthetic and catalytic processes. Its thermochemical properties, including its enthalpy of formation and bond dissociation energies, govern its stability, reactivity, and the feasibility of its transformations. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the thermochemical data for **trimethylphosphine sulfide**. By delving into both experimental and computational methodologies, this document aims to equip the reader with a robust understanding of the core energetic parameters of this important molecule, thereby facilitating its effective application in research and development.

Core Thermochemical Data of Trimethylphosphine Sulfide

A precise understanding of the thermochemical properties of **trimethylphosphine sulfide** is crucial for predicting its behavior in chemical reactions. The standard enthalpy of formation ($\Delta_f H^\circ$) provides a measure of the energy required to form the compound from its constituent

elements in their standard states.[1][2][3] Bond dissociation energies (BDEs), on the other hand, quantify the strength of specific chemical bonds within the molecule, offering insights into its reactivity and potential fragmentation pathways.[4][5]

Due to the challenges associated with the experimental determination of thermochemical data for organophosphorus-sulfur compounds, a significant portion of the available information is derived from high-level computational studies. These theoretical approaches, when properly benchmarked, can provide reliable data that complements and, in some cases, substitutes for experimental values.

Table 1: Summary of Thermochemical Data for **Trimethylphosphine Sulfide** ((CH₃)₃PS)

Thermochemical Property	Value (kJ/mol)	Value (kcal/mol)	Method	Source
Standard Enthalpy of Formation (Gas Phase, 298.15 K)	Data not available in search results	Data not available in search results	Experimental/Computational	
P=S Bond Dissociation Energy	Estimated range: 335-400	Estimated range: 80-96	Computational	[6][7]
C-P Bond Dissociation Energy	Estimated range: 264-350	Estimated range: 63-84	Computational	[7]

Note: Specific experimental values for the enthalpy of formation of **trimethylphosphine sulfide** were not found in the provided search results. The bond dissociation energies are estimates based on general values for similar bonds in organophosphorus compounds and computational studies on related molecules. For precise research and development applications, it is highly recommended to consult dedicated computational studies or perform experimental measurements.

Methodologies for Determining Thermochemical Data

The acquisition of accurate thermochemical data is a rigorous process that relies on a combination of sophisticated experimental techniques and advanced computational methods.

Experimental Approaches

2.1.1. Combustion Calorimetry

Combustion calorimetry is a primary experimental technique for determining the enthalpy of formation of combustible compounds. For organophosphorus and organosulfur compounds like **trimethylphosphine sulfide**, a specialized technique known as rotating-bomb calorimetry is often employed to ensure complete combustion and a well-defined final state of the products. [\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Workflow for Rotating-Bomb Calorimetry

Caption: Workflow for determining the enthalpy of formation of **trimethylphosphine sulfide** using rotating-bomb calorimetry.

Step-by-Step Protocol for Rotating-Bomb Combustion Calorimetry:

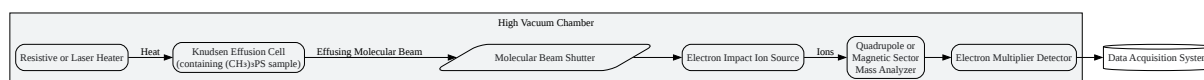
- **Sample Preparation:** A precisely weighed sample of **trimethylphosphine sulfide** (approximately 1 gram) is pelletized. To ensure complete combustion, it may be mixed with a known amount of a combustion aid, such as benzoic acid.
- **Bomb Assembly:** The pellet is placed in a platinum crucible, which is then positioned in the bomb. A fuse wire is attached to the electrodes, making contact with the sample. A small, known amount of distilled water is added to the bottom of the bomb to dissolve the acidic combustion products (sulfuric and phosphoric acids).
- **Bomb Charging:** The bomb is sealed and purged with a slow stream of oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.

- **Calorimeter Setup:** The sealed bomb is placed in the calorimeter vessel, which is filled with a known mass of water. The calorimeter is then assembled, and the stirrer is activated to ensure a uniform water temperature.
- **Temperature Equilibration and Measurement:** The system is allowed to equilibrate for a period, and the initial temperature is recorded with high precision.
- **Ignition and Combustion:** The sample is ignited by passing an electric current through the fuse wire. The bomb is rotated during and after combustion to ensure that the combustion products are uniformly dissolved in the water, leading to a well-defined final state.
- **Final Temperature Measurement:** The temperature of the water in the calorimeter is monitored until it reaches a maximum and then begins to cool. The final temperature is determined by extrapolating the cooling curve back to the time of ignition.
- **Analysis of Bomb Contents:** After the experiment, the bomb is depressurized, and the liquid contents are collected. The amounts of sulfuric acid and phosphoric acid formed are determined by titration or other analytical methods.
- **Calculation:** The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of formation of the acids and the heat of combustion of the fuse wire. From the corrected heat of combustion, the standard enthalpy of formation of **trimethylphosphine sulfide** can be calculated using Hess's law.^{[1][3]}

2.1.2. Knudsen Effusion Mass Spectrometry (KEMS)

Knudsen effusion mass spectrometry is a powerful technique for determining the vapor pressure of a substance as a function of temperature.^{[11][12][13][14][15]} From this data, the enthalpy of sublimation or vaporization can be derived using the Clausius-Clapeyron equation. This information is crucial for converting enthalpies of formation between the condensed and gas phases.

Experimental Setup for Knudsen Effusion Mass Spectrometry



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Caption: Schematic of a Knudsen effusion mass spectrometry (KEMS) apparatus for vapor pressure measurements.

Step-by-Step Protocol for KEMS:

- **Sample Loading:** A small amount of solid **trimethylphosphine sulfide** is placed in the Knudsen cell, which has a small, well-defined orifice.
- **System Evacuation:** The entire system is evacuated to a high vacuum to ensure that the mean free path of the effusing molecules is larger than the dimensions of the apparatus.
- **Temperature Control:** The Knudsen cell is heated to a series of precisely controlled temperatures.
- **Effusion and Ionization:** At each temperature, molecules of **trimethylphosphine sulfide** effuse through the orifice, forming a molecular beam. This beam is directed into the ion source of a mass spectrometer, where the molecules are ionized, typically by electron impact.
- **Mass Analysis and Detection:** The resulting ions are separated according to their mass-to-charge ratio by the mass analyzer and detected. The ion intensity of the parent molecular ion of **trimethylphosphine sulfide** is recorded as a function of temperature.
- **Data Analysis:** The ion intensity is proportional to the vapor pressure of the substance at that temperature. By calibrating the instrument with a substance of known vapor pressure, the absolute vapor pressures of **trimethylphosphine sulfide** can be determined.

- **Enthalpy Calculation:** The enthalpy of sublimation is calculated from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (a van't Hoff plot).

Computational Approaches

High-level ab initio and density functional theory (DFT) calculations are indispensable tools for predicting the thermochemical properties of molecules, especially when experimental data is scarce or difficult to obtain.^[16] Methods like the Gaussian-n (G3, G4) theories and the Complete Basis Set (CBS) methods are composite procedures that aim to approximate high-level, computationally expensive calculations by a series of more manageable steps.^{[17][18][19][20]}

Computational Workflow for G4(MP2) Calculation

Caption: A simplified workflow for calculating the enthalpy of formation of **trimethylphosphine sulfide** using the G4(MP2) composite method.

Step-by-Step Protocol for G4(MP2) Calculation:

- **Geometry Optimization:** The molecular geometry of **trimethylphosphine sulfide** is optimized using a reliable and computationally efficient method, such as the B3LYP density functional with the 6-31G(2df,p) basis set.^[18]
- **Vibrational Frequency Calculation:** At the optimized geometry, a vibrational frequency calculation is performed to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
- **Single-Point Energy Calculations:** A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets. The G4(MP2) method, for instance, includes calculations at the CCSD(T)/6-31G(d) and MP2 levels with larger basis sets.^{[20][21]}
- **Extrapolation and Corrections:** The energies from the single-point calculations are combined and extrapolated to estimate the energy at the complete basis set limit. Empirical higher-level corrections are also added to account for deficiencies in the theoretical methods.

- **Enthalpy of Formation Calculation:** The final, high-accuracy energy is used to calculate the enthalpy of formation. This is typically done using either the atomization method, where the energy of the molecule is compared to the energies of its constituent atoms, or an isodesmic reaction scheme, where the enthalpy of a reaction involving the target molecule and other species with well-known enthalpies of formation is calculated. The latter method often benefits from cancellation of errors.

Fragmentation and Bonding Analysis

The thermochemical data of **trimethylphosphine sulfide** provides valuable insights into its bonding and potential fragmentation pathways, which are of particular interest in mass spectrometry and reaction mechanism studies.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

3.1. The P=S Bond

The phosphorus-sulfur double bond in **trimethylphosphine sulfide** is a key functional group. Its bond dissociation energy is a measure of its strength and influences the molecule's reactivity. Computational studies on a range of phosphine sulfides can provide estimates for the P=S BDE.[\[6\]](#) The cleavage of this bond is a common fragmentation pathway in mass spectrometry.

3.2. The C-P Bonds

The carbon-phosphorus single bonds in **trimethylphosphine sulfide** are also of significant interest. Their bond dissociation energies determine the ease with which a methyl group can be lost. This fragmentation is another important process observed in the mass spectra of this compound.

Logical Relationship of Thermochemical Data and Fragmentation

Caption: The relationship between the thermochemical data of **trimethylphosphine sulfide** and its chemical behavior.

Conclusion

This technical guide has provided a detailed overview of the thermochemical data for **trimethylphosphine sulfide**, emphasizing both the core data and the methodologies for its

determination. While specific experimental values for the enthalpy of formation remain elusive in the readily available literature, this guide has outlined the established experimental and computational protocols that can be employed to obtain this crucial information. For professionals in research, drug development, and materials science, a thorough understanding of these thermochemical principles is essential for the rational design of synthetic routes, the prediction of reaction outcomes, and the interpretation of experimental observations. It is our hope that this guide will serve as a valuable resource in the continued exploration and application of **trimethylphosphine sulfide** and related organophosphorus compounds.

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